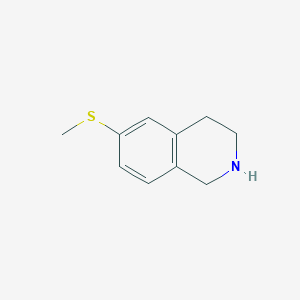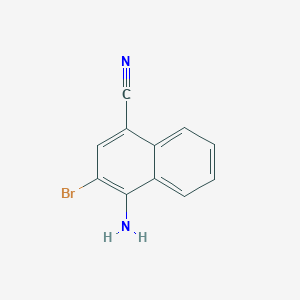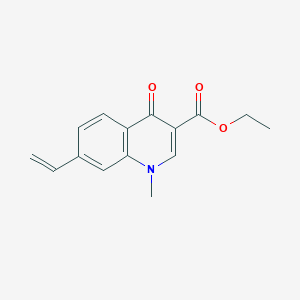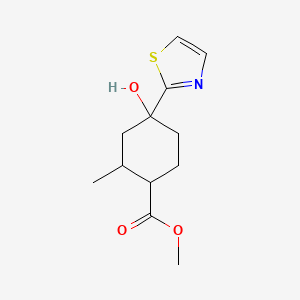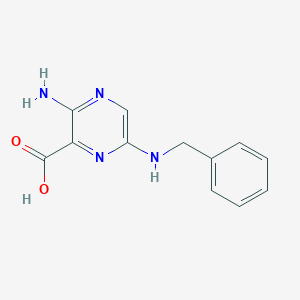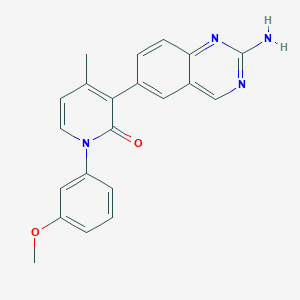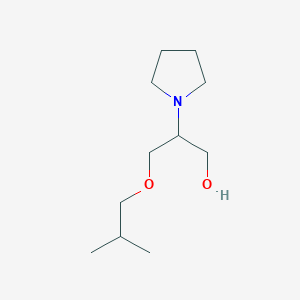![molecular formula C11H20O3 B13876210 8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13876210.png)
8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[45]decane is a chemical compound known for its unique spirocyclic structure This compound features a spiro linkage between a dioxane ring and a decane ring, with methoxymethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dioxane derivative with a suitable alkylating agent, such as methoxymethyl chloride, in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-(Methoxymethyl)-1,4-dioxaspiro[4.5]decan-8-ol
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 8-oxa-2-azaspiro[4.5]decane
Uniqueness
8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of both methoxymethyl and methyl substituents. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
8-(methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C11H20O3/c1-10(9-12-2)3-5-11(6-4-10)13-7-8-14-11/h3-9H2,1-2H3 |
InChI Key |
LJEYYJUGHIISDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)OCCO2)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



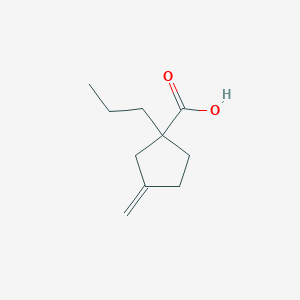
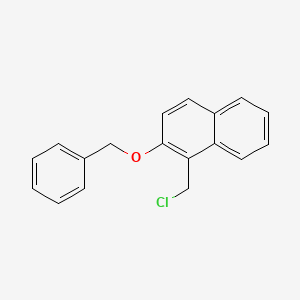
![2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid](/img/structure/B13876150.png)
![2-[4-(Dibenzylamino)phenyl]acetic acid](/img/structure/B13876154.png)
![Benzyl 3,3-dimethyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1,4-dihydroisoquinoline-2-carboxylate](/img/structure/B13876166.png)
